Levocetirizine N-oxide
Overview
Description
Levocetirizine N-oxide is a derivative of Levocetirizine, which is an antihistamine . It works by preventing the effects of a substance called histamine, which is produced by the body . Histamine can cause itching, sneezing, runny nose, and watery eyes . The chemical name of Levocetirizine N-oxide is ®-1-(2-(carboxymethoxy)ethyl)-4-((4-chlorophenyl)(phenyl)methyl)piperazine 1-oxide .
Molecular Structure Analysis
Levocetirizine N-oxide has a molecular formula of C21H25ClN2O4 and a molecular weight of 404.9 . The structure of Levocetirizine has been determined using a method based on electron diffraction .Scientific Research Applications
Diabetic Nephropathy and Vascular Dysfunction : Levocetirizine showed potential in improving renal function and mitigating diabetes-induced changes in kidney and vascular health in diabetic rats, comparable to or surpassing the effects of losartan, an angiotensin II receptor antagonist (Anbar, Shehatou, Suddek, & Gameil, 2016).
Cognitive and Psychomotor Functions : Research on healthy volunteers indicated that levocetirizine does not impair cognitive and psychomotor functions, differentiating it from some other antihistamines (Gandon & Allain, 2002).
Allergic Rhinitis and Chronic Idiopathic Urticaria : Levocetirizine is effective in treating allergic rhinitis and chronic idiopathic urticaria. It is well-tolerated with a fast onset and long duration of action (Dubuske, 2007).
Anti-Inflammatory Effects : In addition to its antihistaminic effects, levocetirizine has documented anti-inflammatory properties at clinically relevant concentrations, which may enhance its therapeutic benefits in treating allergic diseases (Walsh, 2009).
Topical Formulations for Atopic Dermatitis : A novel flexible vesicle-based topical formulation of levocetirizine showed effectiveness in treating atopic dermatitis, reducing scratching and erythema scores, and proving dermally safe and non-toxic (Goindi, Kumar, & Kaur, 2014).
Immunoregulatory Properties in Allergic Rhinitis : Levocetirizine modulates lymphocyte activation in patients with allergic rhinitis, reducing early phase allergic symptoms and altering lymphocyte subpopulation profiles (Mahmoud, Arifhodzic, Haines, & Novotney, 2008).
Reducing Healthcare Costs in Persistent Allergic Rhinitis : Levocetirizine has been shown to reduce healthcare costs associated with persistent allergic rhinitis by improving symptoms and health-related quality of life (Bousquet et al., 2005).
Pharmacokinetic Studies : Research on the absorption, distribution, metabolism, and excretion of levocetirizine in healthy volunteers provides insights into its pharmacokinetics, indicating extensive absorption and minimal metabolism (Strolin Benedetti et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]-1-oxidopiperazin-1-ium-1-yl]ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)23-10-12-24(27,13-11-23)14-15-28-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDOUUOLLFEMJQ-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)(CCOCC(=O)O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[N+](CCN1[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl)(CCOCC(=O)O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Levocetirizine N-oxide | |
CAS RN |
442863-80-1 | |
Record name | Levocetirizine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442863801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LEVOCETIRIZINE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3937I0I7JC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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